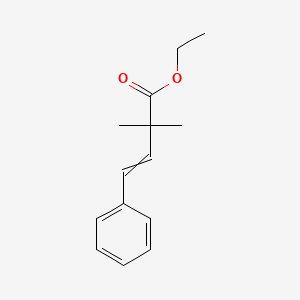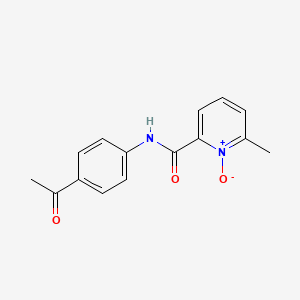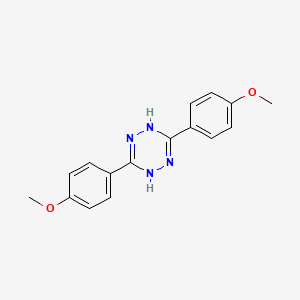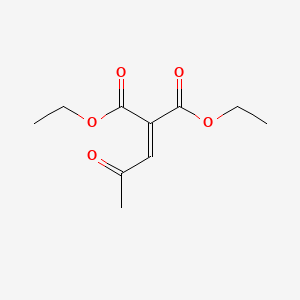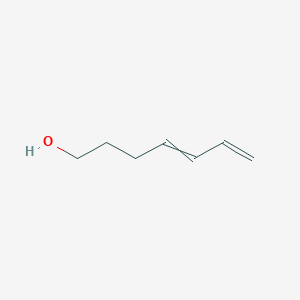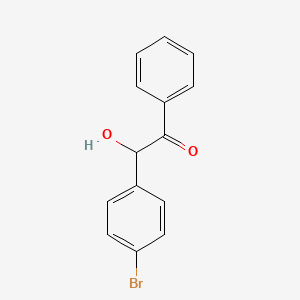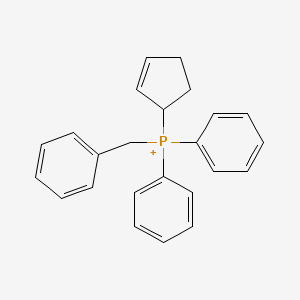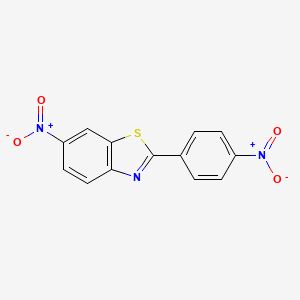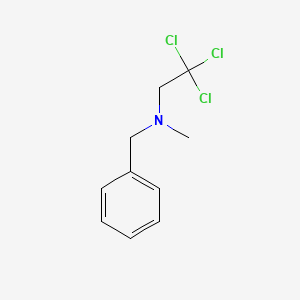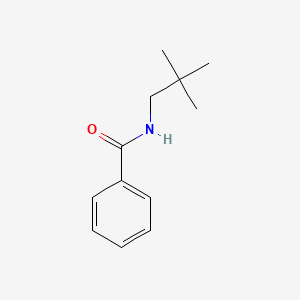
Benzamide, N-(2,2-dimethylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(2,2-dimethylpropyl)-: is an organic compound with the molecular formula C13H19NO It is a derivative of benzamide, where the amide nitrogen is substituted with a 2,2-dimethylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Condensation: One common method for synthesizing benzamide derivatives involves the direct condensation of benzoic acids and amines.
Industrial Production Methods: Industrial production methods for benzamide derivatives often involve high-temperature reactions between carboxylic acids and amines. These methods are optimized for large-scale production and may use various catalysts to improve yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzamide derivatives can undergo oxidation reactions, often resulting in the formation of corresponding carboxylic acids.
Reduction: Reduction of benzamide derivatives can lead to the formation of amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for benzamide derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Lewis acids, such as aluminum chloride (AlCl3).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Benzamide derivatives are used as intermediates in the synthesis of various organic compounds. They are also studied for their potential as catalysts in organic reactions.
Biology: In biological research, benzamide derivatives are investigated for their potential as enzyme inhibitors. They are particularly of interest in the study of proteases and other enzymes.
Medicine: Benzamide derivatives have shown promise in medicinal chemistry as potential therapeutic agents. They are explored for their anti-inflammatory, analgesic, and antimicrobial properties.
Industry: In the industrial sector, benzamide derivatives are used in the production of polymers, resins, and other materials. They are also utilized as stabilizers and additives in various chemical processes .
Mécanisme D'action
The mechanism of action of benzamide, N-(2,2-dimethylpropyl)-, involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparaison Avec Des Composés Similaires
Benzamide: The simplest amide derivative of benzoic acid.
N-methylbenzamide: A derivative where the amide nitrogen is substituted with a methyl group.
N-ethylbenzamide: A derivative where the amide nitrogen is substituted with an ethyl group.
Uniqueness: Benzamide, N-(2,2-dimethylpropyl)-, is unique due to the presence of the 2,2-dimethylpropyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
54449-47-7 |
|---|---|
Formule moléculaire |
C12H17NO |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
N-(2,2-dimethylpropyl)benzamide |
InChI |
InChI=1S/C12H17NO/c1-12(2,3)9-13-11(14)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14) |
Clé InChI |
LOUHMPDGWQWGJW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CNC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


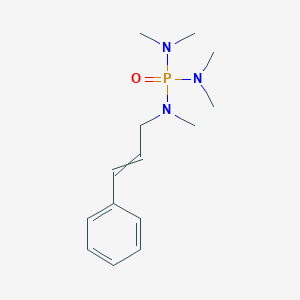
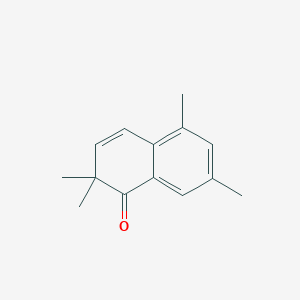
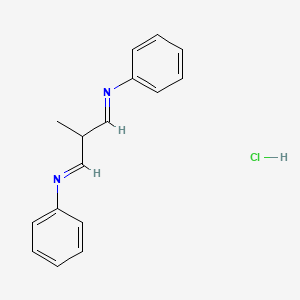
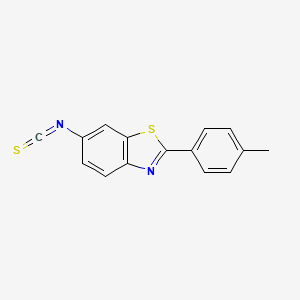
![N-(6-Nitronaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14631442.png)
